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Introduction
6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (trade name Kerydin®), is a

novel oxaborole antifungal agent.[1][2] It is specifically indicated for the topical treatment of

onychomycosis, a fungal infection of the toenails, caused by Trichophyton rubrum or

Trichophyton mentagrophytes.[1][3] This document provides a comprehensive technical

overview of its chemical properties, mechanism of action, and key experimental protocols for its

evaluation.

Chemical and Physical Properties
6-Fluorobenzo[c]oxaborol-1(3H)-ol is a white to off-white powder.[1] Its chemical structure

features a benzoxaborole ring system with a fluorine atom at the 6-position. This unique boron-

containing heterocycle is crucial for its biological activity.

Table 1: Physicochemical Properties of 6-Fluorobenzo[c]oxaborol-1(3H)-ol
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Property Value Reference(s)

Molecular Formula C₇H₆BFO₂ [1]

Molecular Weight 151.93 g/mol [1]

CAS Number 174671-89-7 [4]

Melting Point 132 °C [3]

Solubility

Slightly soluble in water; Freely

soluble in ethanol and

propylene glycol; Soluble in

DMSO (30 mg/mL)

[1][5]

Appearance White to off-white powder [1]

Note: An experimentally determined pKa value for 6-Fluorobenzo[c]oxaborol-1(3H)-ol is not

readily available in the reviewed literature.

Mechanism of Action
Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis.[3][6] Specifically,

it targets and inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for the translation

process.[6] The boron atom in the oxaborole ring forms a stable adduct with the ribose of the

terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme. This trapping of the

tRNALeu molecule prevents the catalytic cycle of aminoacylation from proceeding, thereby

halting protein synthesis and leading to fungal cell death.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/11846119
https://pubchem.ncbi.nlm.nih.gov/compound/11846119
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987ec177
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/204427Orig1s000MicroR.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/11846119
https://pubchem.ncbi.nlm.nih.gov/compound/Tavaborole
https://pubchem.ncbi.nlm.nih.gov/compound/11846119
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/204427Orig1s000MicroR.pdf
https://patents.google.com/patent/WO2019087208A1/en
https://patents.google.com/patent/WO2019087208A1/en
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/204427Orig1s000MicroR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal Cell

Leucyl-tRNA
Synthetase (LeuRS) Protein Synthesis Enables

tRNA-Leu

 Binds

Leucine
 Binds

ATP  Binds

6-Fluorobenzo[c]oxaborol-1(3H)-ol
(Tavaborole)  Inhibits

Click to download full resolution via product page

Mechanism of action of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Pharmacokinetics
Pharmacokinetic studies in humans have been conducted following topical application.

Table 2: Pharmacokinetic Parameters of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (5% topical

solution)

Parameter
Single Dose (Mean
± SD)

14-Day Dosing
(Mean ± SD)

Reference(s)

Cmax (ng/mL) 3.54 ± 2.26 5.17 ± 3.47 [1]

AUC (ng·hr/mL) 44.4 ± 25.5 (AUClast) 75.8 ± 44.5 (AUCτ) [1]

Tmax (hours) Not Reported 8.03 (Median) [2]

Half-life (hours) 28.5 Not Reported [7]
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Experimental Protocols
Synthesis of 6-Fluorobenzo[c]oxaborol-1(3H)-ol
A common synthetic route to tavaborole involves a multi-step process starting from 2-bromo-5-

fluorotoluene. The following is a generalized protocol based on published literature and

patents.[8][9][10]

Bromination: 2-bromo-5-fluorotoluene is subjected to radical bromination to yield 1-bromo-2-

(bromomethyl)-4-fluorobenzene.

Hydrolysis: The resulting benzylic bromide is hydrolyzed to form (2-bromo-5-

fluorophenyl)methanol.

Protection: The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.

Lithiation and Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-

butyllithium) at low temperature, followed by reaction with a trialkyl borate (e.g., triisopropyl

borate).

Deprotection and Cyclization: Acidic workup removes the protecting group and facilitates the

cyclization to form 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Note: The use of pyrophoric reagents like n-butyllithium requires strict anhydrous conditions

and appropriate safety precautions. Alternative, industrially scalable processes have also been

developed to avoid such reagents.[7][9]

Characterization
The structure and purity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are typically confirmed using

standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are used to elucidate

the chemical structure. While specific chemical shift data is not provided here, it can be

found in the referenced literature.[11][12]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule.[11]
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the

molecular weight and elemental composition.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Tavaborole in methanol exhibits absorption

maxima at 265 nm and 272 nm.

In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)
The minimum inhibitory concentration (MIC) of 6-Fluorobenzo[c]oxaborol-1(3H)-ol against

fungal isolates is determined using the broth microdilution method as standardized by the

Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Preparation of Fungal Inoculum:

Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to

induce sporulation.

Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween

80).

The suspension is adjusted spectrophotometrically to a standardized concentration.

Preparation of Drug Dilutions:

A stock solution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is prepared in a suitable solvent

(e.g., DMSO).

Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

Inoculation and Incubation:

Each well is inoculated with the standardized fungal suspension.

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration

(typically 48-96 hours).

MIC Determination:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/WO2017125835A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The MIC is determined as the lowest concentration of the drug that causes a significant

inhibition of fungal growth compared to the drug-free control well.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b063848?utm_src=pdf-body-img
https://www.benchchem.com/product/b063848?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | C7H6BFO2 | CID 11846119 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. ORGANIC SPECTROSCOPY INTERNATIONAL: TAVABOROLE 他伐硼罗 Таваборол
[orgspectroscopyint.blogspot.com] تافابورول

3. accessdata.fda.gov [accessdata.fda.gov]

4. 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 174671-89-7 [sigmaaldrich.com]

5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates -
Google Patents [patents.google.com]

7. medkoo.com [medkoo.com]

8. US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms
and the polymorphs thereof - Google Patents [patents.google.com]

9. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

10. 6-FLUOROBENZO[C][1,2]OXABOROL-1(3H)-OL(174671-89-7) 1H NMR spectrum
[chemicalbook.com]

11. WO2017125835A1 - Process for preparation of tavaborole - Google Patents
[patents.google.com]

12. jocpr.com [jocpr.com]

To cite this document: BenchChem. [6-Fluorobenzo[c]oxaborol-1(3H)-ol chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063848#6-fluorobenzo-c-oxaborol-1-3h-ol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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